Lipophilicity Differential: XLogP3-AA Advantage Over Saturated Isoxazole Carboxylic Acid
The target compound exhibits a computed XLogP3-AA of 1.1, compared to 0.7 for the saturated analog 3,5-dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3) [1][2]. This 0.4 log unit increase corresponds to an approximately 2.5-fold higher predicted partition coefficient, which can enhance passive membrane permeability while maintaining acceptable aqueous solubility for oral bioavailability optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-carboxylic acid; XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP = +0.4 log units (~2.5× higher partition coefficient) |
| Conditions | PubChem computed descriptors, XLogP3 algorithm v3.0 (PubChem release 2024/2025) |
Why This Matters
Higher lipophilicity within the optimal range (1–3) can improve passive cellular uptake, making the target compound a more suitable starting point for lead optimization in medicinal chemistry programs than the saturated analog.
- [1] PubChem Compound Summary for CID 5939572, (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 75636, 3,5-Dimethylisoxazole-4-carboxylic acid. National Center for Biotechnology Information (2025). View Source
